molecular formula C4H7NO B6237890 (4R)-4-methylazetidin-2-one CAS No. 26757-75-5

(4R)-4-methylazetidin-2-one

Cat. No.: B6237890
CAS No.: 26757-75-5
M. Wt: 85.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-methylazetidin-2-one is a chiral, four-membered cyclic amide that serves as a versatile and privileged scaffold in organic synthesis and medicinal chemistry research. As a β-lactam derivative, its core structure is a fundamental building block for the development of novel bioactive molecules and is integral to the activity of a wide range of antibiotics . The stereochemistry at the 4-position is critical for its application in asymmetric synthesis and for studying structure-activity relationships (SAR) in drug discovery programs. The primary research value of this compound lies in its role as a key precursor for the synthesis of more complex β-lactam structures. These structures are extensively investigated for their diverse pharmacological properties, which extend far beyond traditional antibacterial applications. Current scientific literature demonstrates that azetidin-2-one derivatives show significant promise in areas such as the inhibition of cholesterol absorption (e.g., the drug Ezetimibe) , and as inhibitors of various enzymes including serine proteases like human leukocyte elastase (HLE) and human cytomegalovirus (HCMV) protease . Furthermore, novel derivatives are being profiled for potential anticancer and antihyperglycemic activities . In antimicrobial research, monocyclic β-lactams like this compound are of particular interest because they can exhibit activity against strains resistant to traditional penicillins and cephalosporins, and some are less susceptible to inactivation by β-lactamase enzymes . The molecule's compact, strained ring system makes it a valuable template for diversity-oriented synthesis (DOS), enabling the creation of compound libraries for probing biological pathways and identifying new lead compounds, including those targeting the central nervous system . Handling and Storage: For optimal stability, this product should be stored in a freezer under an inert atmosphere . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

CAS No.

26757-75-5

Molecular Formula

C4H7NO

Molecular Weight

85.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4r 4 Methylazetidin 2 One and Its Chiral Analogues

Asymmetric Synthesis Approaches to the Azetidinone Core

The creation of the chiral center at the C4 position of the azetidinone ring with the desired (R)-configuration is a critical challenge. Chemists have devised several asymmetric strategies to achieve this, which can be broadly categorized into chiral auxiliary-mediated methods and asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies in Azetidinone Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.

One prominent approach involves the use of chiral imines derived from enantiopure amines or aldehydes. For instance, imines prepared from (R)- or (S)-α-methylbenzylamine have been successfully employed in the Staudinger ketene-imine cycloaddition to produce optically active azetidinones. scispace.com The stereoselectivity of these reactions can be high, often yielding the desired diastereomer in significant excess. Similarly, amino acid derivatives, such as (R)-2-phenylglycine, have served as effective chiral auxiliaries. scispace.com In these cases, the imine is often complexed with a Lewis acid to enhance stereocontrol during the condensation with an ester enolate. scispace.com

Another strategy utilizes chiral auxiliaries attached to the ketene (B1206846) precursor. For example, ketenes derived from naturally occurring compounds like (+)-car-3-ene have been used in cycloadditions with imines to afford trans-azetidinones with high stereoselectivity. mdpi.com The auxiliary can later be cleaved to yield the enantiopure 3-hydroxy-2-azetidinone. mdpi.com Additionally, sulfinimines (N-sulfinyl imines) have emerged as valuable substrates in asymmetric β-lactam synthesis due to the directing effect of the chiral sulfinyl group.

The table below summarizes some examples of chiral auxiliaries used in the synthesis of chiral azetidinones.

Chiral AuxiliaryType of ReactionKey Features
(R)- or (S)-α-MethylbenzylamineStaudinger CycloadditionForms chiral imines, directing the stereochemistry of the cycloaddition. scispace.com
(R)-2-PhenylglycineEster Enolate-Imine CondensationUsed as a chiral auxiliary on the imine, often requiring Lewis acid complexation for high stereoselectivity. scispace.com
(+)-car-3-eneStaudinger CycloadditionForms a chiral ketene precursor, leading to high stereoselectivity in the cycloaddition. mdpi.com
(+)- or (-)-10-(N,N-dicyclohexylsulfamoyl)isoborneolIntramolecular CyclizationAttached to an N(α)-chloroacetyl derivative for base-mediated cyclization, yielding 4-alkyl-4-carboxy-2-azetidinones with good enantiomeric excess. nih.gov

Asymmetric Catalysis for Enantioselective Azetidinone Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic systems have been developed for the enantioselective synthesis of azetidinones.

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence in asymmetric synthesis. Chiral amines, phosphines, and hydrogen-bond donors have been employed to catalyze reactions that form precursors to chiral azetidinones. For example, chiral secondary amines can catalyze the asymmetric aldol (B89426) reaction between aldehydes and unmodified ketones, which can be a step towards synthesizing chiral β-amino acids, key precursors for azetidinones. researchgate.net While direct organocatalytic methods for the synthesis of (4R)-4-methylazetidin-2-one are not extensively documented in the provided results, the synthesis of chiral precursors through organocatalytic routes is a viable strategy. oaepublish.combeilstein-journals.org

Transition metal catalysts, particularly those based on copper, rhodium, and nickel, have been instrumental in developing enantioselective cycloaddition reactions for azetidinone synthesis.

The Kinugasa reaction, a copper(I)-catalyzed cycloaddition of a terminal alkyne and a nitrone, is a powerful method for synthesizing β-lactams. thieme-connect.comorganic-chemistry.org The use of chiral ligands in conjunction with the copper catalyst can induce high enantioselectivity. This reaction has been shown to be effective for a wide range of substrates and can be performed under mild conditions. rsc.orgsnmjournals.org

Another significant metal-catalyzed reaction is the Staudinger ketene-imine cycloaddition. While traditionally not a catalytic reaction, modern variations have employed metal catalysts to achieve enantioselectivity. For instance, a catalytic asymmetric route to carbapenems has been developed where a chiral catalyst, in the presence of a Lewis acid like In(OTf)₃, promotes the reaction between an acid chloride (ketene precursor) and an imine to produce cis-azetidinones with excellent enantioselectivity. nih.gov Nickel-catalyzed cycloadditions have also been explored, for example, in the reaction of diynes with azetidinones to form larger ring systems. researchgate.netnih.gov

The following table provides examples of metal-catalyzed enantioselective cycloadditions for azetidinone synthesis.

ReactionMetal Catalyst/LigandKey Features
Kinugasa ReactionCopper(I) with chiral ligands (e.g., bis(azaferrocene))Cycloaddition of terminal alkynes and nitrones to form β-lactams with high enantioselectivity. thieme-connect.comacs.org
Staudinger CycloadditionChiral catalyst with In(OTf)₃Catalytic asymmetric formation of cis-azetidinones from acid chlorides and imines. nih.gov
[4+1] CycloadditionIron or Rhodium catalystCycloaddition of diallenes with carbon monoxide to form cyclopentenones, demonstrating metal-controlled enantioselectivity. acs.org
[3+1] CycloadditionCopper(I) with sabox chiral ligandHighly enantioselective cycloaddition of silyl-protected enoldiazoacetates with aza-ylides to form azetine precursors to 3-azetidinones. nih.gov

Enzymes, as natural chiral catalysts, offer unparalleled stereoselectivity in many chemical transformations. Chemoenzymatic and biocatalytic methods leverage this property for the synthesis of enantiopure azetidinones.

A common strategy is the kinetic resolution of a racemic mixture of azetidinones or their precursors. Lipases are frequently used for this purpose. For example, Burkholderia cepacia lipase (B570770) has been employed for the kinetic resolution of racemic 4-acetoxy-azetidin-2-one through enantioselective hydrolysis or acylation, yielding both enantiomers with high purity. core.ac.ukresearchgate.netunibo.it This approach allows for the separation of the desired (R)-enantiomer from the racemate.

Another biocatalytic approach involves the enantioselective reduction of a prochiral ketone precursor. For instance, microbial reduction of a β-keto ester can produce a chiral β-hydroxy ester with high enantiomeric excess, which can then be converted to the target azetidinone. mdpi.com More advanced biocatalytic methods are also being developed, such as the one-carbon ring expansion of aziridines to azetidines using an evolved cytochrome P450 enzyme, which demonstrates the potential for creating chiral azetidine (B1206935) scaffolds with high enantioselectivity. chemrxiv.orgchemrxiv.org

Classical and Modern Cyclization Strategies for Azetidinone Ring Closure

The final step in many syntheses of this compound is the formation of the four-membered ring. This can be achieved through various cyclization strategies, which are often categorized by the bond being formed.

The most common method is the formation of the N1-C2 bond through the cyclization of a β-amino acid or its derivative. acs.org This intramolecular amidation can be promoted by a variety of coupling reagents. Another widely used method is the cyclization of a β-halo amide, where the nitrogen atom displaces a halide on the β-carbon.

The Staudinger ketene-imine cycloaddition, as discussed earlier, is a classic [2+2] cycloaddition that forms the C3-C4 and N1-C2 bonds in a single step. mdpi.comscinito.airesearchgate.netresearchgate.net This reaction remains one of the most versatile methods for constructing the azetidinone ring.

More modern cyclization strategies include metal-catalyzed reactions. For example, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported for the synthesis of alkylidene azetidines. acs.org Additionally, intramolecular cyclization of fumaramide (B1208544) rsc.orgrotaxanes has been shown to produce optically active azetidinones, where the mechanical bond of the rotaxane influences the stereochemical outcome. um.es

Staudinger [2+2] Cycloaddition Reactions (Ketene-Imine Cycloadditions)

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a cornerstone for the synthesis of β-lactams. wikipedia.org Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition remains a widely utilized and versatile method for constructing the azetidinone ring. wikipedia.orgillinois.edu The reaction mechanism involves the nucleophilic attack of the imine on the ketene, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam. organic-chemistry.org

The stereochemical outcome of the Staudinger reaction is a critical aspect, particularly for the synthesis of chiral azetidinones like this compound. The use of chiral auxiliaries attached to either the ketene or the imine has been a common strategy to induce asymmetry. illinois.edualliedacademies.org For instance, chiral amines have been employed as auxiliaries to achieve enantioselective synthesis of trans-β-lactams, although the selectivity can be highly dependent on the specific structures of the reactants. alliedacademies.org D-glucosamine has also been utilized as a chiral auxiliary in the reaction between ketenes and a chiral Schiff base, providing an efficient route to 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones. rsc.orgrsc.org

Catalytic asymmetric versions of the Staudinger reaction have emerged as a more atom-economical approach. illinois.edu These methods often employ chiral catalysts, such as planar-chiral nucleophiles or N-heterocyclic carbenes (NHCs), to control the enantioselectivity of the cycloaddition. rsc.orgacs.org For example, chiral NHC catalysts have been successfully used to synthesize strained spiro β-lactams with excellent enantioselectivity. rsc.org

The generation of ketenes in situ from acyl chlorides and a base like triethylamine (B128534) is a common practice to overcome the instability of many ketenes. mdpi.com This approach has been used to synthesize a variety of substituted 2-azetidinones. The reaction conditions, including temperature and the choice of base, can significantly influence the diastereoselectivity of the cycloaddition. mdpi.com

Reactants Auxiliary/Catalyst Product Key Features
Ketene and ImineChiral Aminetrans-β-LactamEnantioselective, selectivity depends on reactants. alliedacademies.org
Ketene and Chiral Schiff BaseD-glucosamine1,3,4-Trisubstituted 2-AzetidinoneAsymmetric synthesis. rsc.orgrsc.org
Ketene and ImineChiral NHCSpiro β-LactamExcellent enantioselectivity. rsc.org
Acyl Chloride and ImineTriethylamineSubstituted 2-AzetidinoneIn situ ketene generation. mdpi.com

Intramolecular Amidation and Lactamization Approaches

Intramolecular cyclization reactions provide a powerful alternative to cycloadditions for the synthesis of the azetidinone ring. These methods typically involve the formation of a bond between a nitrogen atom and a carbonyl group within the same molecule.

One such approach is the intramolecular amidation of β-amino acids. This has been a traditional method for β-lactam synthesis. rsc.orgrsc.org Another strategy involves the intramolecular aminolysis of 3,4-epoxy amines. For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govnih.govelsevierpure.com This method is notable for its tolerance of various functional groups. nih.govelsevierpure.com

Rhodium-catalyzed carbene insertion into a C-H bond represents another elegant intramolecular approach. This methodology utilizes an α-diazoacetamide which, in the presence of a rhodium catalyst, forms a carbenoid that inserts into a nearby C-H bond to yield the β-lactam with high regio- and diastereoselectivity. illinois.edu

More recently, metal-catalyzed C-H activation has been developed as a strategy for β-lactam synthesis. rsc.org This involves the coordination of a substrate to a metal catalyst, followed by C-H activation to form a metallocycle, and subsequent reductive elimination to form the C-N bond of the lactam ring. rsc.org

Starting Material Method Catalyst/Reagent Product Key Features
β-Amino AcidIntramolecular Amidation-β-LactamTraditional method. rsc.orgrsc.org
cis-3,4-Epoxy AmineIntramolecular AminolysisLa(OTf)₃AzetidineHigh yields, functional group tolerance. nih.govnih.govelsevierpure.com
α-DiazoacetamideC-H InsertionRh₂(OAc)₄β-LactamHigh regio- and diastereoselectivity. illinois.edu
Substrate with γ-C-H bondC-H Activation/AmidationMetal Catalystβ-LactamModern approach. rsc.org

Ring-Closing Metathesis for Azetidinone Ring Construction

Ring-closing metathesis (RCM) has become a powerful tool for the formation of various cyclic structures, including those containing the azetidinone core. thieme-connect.comorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene, which drives the reaction forward. organic-chemistry.orgnih.gov

RCM has been successfully applied to the synthesis of fused bicyclic and tricyclic β-lactam structures. thieme-connect.comnih.gov For example, conveniently substituted bis-β-lactams, pyrrolidinyl-β-lactams, and piperidinyl-β-lactams containing diolefinic tethers can undergo RCM to yield medium-sized rings fused to the azetidinone system. nih.gov This strategy provides an asymmetric entry to complex and unusual fused tricyclic 2-azetidinones, which can be considered as rigid dipeptide surrogates. thieme-connect.com

The precursors for these RCM reactions, the diolefinic azetidinones, can be synthesized from optically pure 4-oxoazetidine-2-carbaldehydes through various cycloaddition reactions. nih.gov

| Substrate | Catalyst | Product | Key Features | | --- | --- | --- | --- | --- | | Diene-tethered bis-β-lactam | Grubbs' Catalyst | Fused medium-sized ring β-lactam | Synthesis of complex fused systems. nih.gov | | Diene-tethered pyrrolidinyl-β-lactam | Grubbs' Catalyst | Fused tricyclic 2-azetidinone | Asymmetric synthesis of dipeptide surrogates. thieme-connect.com |

Photochemical Cyclization Reactions in Azetidinone Synthesis

Photochemical reactions offer unique pathways to construct the azetidinone ring, often proceeding through high-energy intermediates that are not accessible under thermal conditions. beilstein-journals.org The Norrish-Yang cyclization is a prominent example, involving an intramolecular 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org This method has been employed for the synthesis of highly strained azetidinols from α-aminoacetophenones. beilstein-journals.org

Visible-light-mediated intermolecular [2+2] photocycloadditions represent another powerful photochemical strategy. nih.gov For instance, the triplet state reactivity of oximes can be harnessed using an iridium photocatalyst to achieve a [2+2] cycloaddition with a wide range of alkenes, leading to the synthesis of highly functionalized azetidines under mild conditions. nih.gov This approach is notable for its operational simplicity and broad scope. nih.gov

The aza Paternò-Büchi reaction, an intermolecular photocycloaddition between an imine and an alkene, is another, though less developed, photochemical route to azetidines. nih.gov

Reaction Type Starting Materials Key Features
Norrish-Yang Cyclizationα-AminoacetophenonesSynthesis of strained azetidinols. beilstein-journals.org
Visible-light-mediated [2+2] PhotocycloadditionOximes and AlkenesMild conditions, broad scope, iridium photocatalyst. nih.gov
Aza Paternò-Büchi ReactionImines and AlkenesIntermolecular photocycloaddition. nih.gov

Diastereoselective Control in the Synthesis of Substituted Azetidinones

Achieving high diastereoselectivity is a critical challenge in the synthesis of substituted azetidinones, as the relative stereochemistry of the substituents significantly impacts the biological activity of the final molecule.

In the Staudinger cycloaddition, the diastereoselectivity (cis vs. trans) is influenced by several factors, including the electronic properties of the ketene and imine substituents, the reaction temperature, and the choice of base or catalyst. organic-chemistry.org For example, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Catalytic asymmetric versions of the Staudinger reaction have shown high levels of both enantioselectivity and diastereoselectivity. acs.org For instance, the use of an N-triflyl protecting group on the imine has been reported to favor the formation of trans-β-lactams. nih.gov

In intramolecular cyclization methods, the existing stereocenters in the precursor often dictate the stereochemical outcome of the newly formed chiral centers on the azetidinone ring. For example, rhodium-catalyzed C-H insertion into α-diazoacetamides proceeds with high diastereoselectivity. illinois.edu

Ring-closing metathesis can also be highly diastereoselective, with the stereochemistry of the starting diene influencing the geometry of the newly formed double bond within the ring. acs.org The synthesis of 3-butadienylazetidinones via a [2+2] cycloaddition of butadienylketene with imines has been shown to be highly trans-diastereoselective. acs.org

N-Heterocyclic carbene (NHC) catalysis has also been employed for the diastereoselective synthesis of azetidinones through the ring-opening of cyclopropenones followed by a [3+1] addition with o-aminophenol. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of safer solvents, reducing waste, and employing energy-efficient processes. tandfonline.comtandfonline.com

Solvent-Free and Aqueous Medium Reactions

Conventional methods for azetidinone synthesis often rely on volatile and hazardous organic solvents. tandfonline.com The development of solvent-free and aqueous medium reactions is a key goal in greening these synthetic routes.

Solvent-free synthesis of azetidinones has been achieved through various methods, including microwave irradiation and sonication. tandfonline.comtandfonline.comderpharmachemica.com These techniques can lead to shorter reaction times, higher yields, and simplified work-up procedures. tandfonline.comtandfonline.com For example, the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide has been successfully carried out using sonication and stirring with molecular sieves to remove water, avoiding the need for a Dean-Stark apparatus and long reflux times. tandfonline.comtandfonline.com

Microwave-assisted synthesis has also been shown to be an efficient and environmentally benign method for preparing 2-azetidinones. derpharmachemica.comijarmps.org This approach often leads to rapid reactions and high yields. derpharmachemica.com

Green Method Key Features
SonicationShorter reaction times (20-30 min), high yields (81-93%), use of molecular sieves. tandfonline.comtandfonline.com
StirringReduced reaction times (110-130 min) compared to conventional methods. tandfonline.comtandfonline.com
Microwave IrradiationRapid synthesis, high yields, environmentally benign. derpharmachemica.comijarmps.org

Atom-Economy and Step-Economy Considerations

In the pursuit of efficient and sustainable chemical manufacturing, the principles of atom economy and step economy have become central to the design of synthetic routes for valuable chiral building blocks like this compound and its analogues. nih.govpandawainstitute.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govjocpr.com Ideally, reactions with 100% atom economy, such as additions and rearrangements, are the most desirable as they generate no waste byproducts. jocpr.comprimescholars.com Step economy, a related principle, favors synthetic pathways that reach the target molecule in the fewest possible steps, thereby reducing reaction time, resource consumption, and the potential for yield loss at each stage. sci-hub.seacs.org The application of these principles to the synthesis of chiral β-lactams is critical for developing environmentally benign and economically viable processes.

Modern synthetic strategies increasingly focus on the development of catalytic and cascade reactions to improve both atom and step economy. nih.govacs.org These approaches aim to minimize the use of stoichiometric reagents, which often end up as waste, and to combine multiple transformations into a single operation, which circumvents the need for isolating and purifying intermediates. acs.orglabmanager.com

Key Research Findings in Atom- and Step-Economical Syntheses:

Recent research has highlighted several methodologies that exemplify high atom and step economy in the synthesis of chiral β-lactams and related structures.

Catalytic Asymmetric Reductive Amination (ARA): The direct synthesis of chiral primary amino lactams through the asymmetric reductive amination of β-keto lactams represents a significant advance in both atom and step efficiency. sci-hub.se This method uses molecular hydrogen and an ammonium (B1175870) salt, which are atom-economical reagents, in a ruthenium-catalyzed dynamic kinetic resolution process. sci-hub.se It avoids the multiple steps typically required for introducing a chiral amine, such as the use of chiral benzyl (B1604629) amines followed by a deprotection step. sci-hub.se The direct, one-step preparation of unprotected primary amines is a highly desirable feature of this methodology. sci-hub.se

One-Pot Cascade Reactions: The development of one-pot cascade reactions is a cornerstone of step-economical synthesis. For instance, a ruthenium-catalyzed asymmetric reductive amination followed by a cyclization sequence allows for the direct synthesis of enantioenriched NH lactams from readily available keto acids or esters. acs.org This strategy is particularly advantageous as it reduces the need for protecting group manipulations and the purification of intermediates, which are common sources of waste and yield loss. acs.org

Ionic Liquid Catalysis: The use of task-specific ionic liquids as catalysts has been shown to promote the efficient synthesis of related β-enaminolactones from β-amino alcohols and alkynoates. rsc.org This approach proceeds via a tandem intermolecular hydroamination and intramolecular transesterification, furnishing the desired products in a step- and atom-economical manner with high yields and operational simplicity. rsc.org

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a classical and inherently atom-economical method for constructing the β-lactam ring. Advances in this area have focused on developing catalytic and asymmetric versions to control stereochemistry efficiently. nih.gov For example, the use of chiral organocatalysts, such as cinchona alkaloids, can facilitate the asymmetric synthesis of β-lactams with high enantiomeric and diastereomeric purity. nih.gov

The following table summarizes and compares different synthetic approaches in terms of their adherence to atom and step economy principles.

Synthetic StrategyKey FeaturesAtom Economy AdvantagesStep Economy Advantages
Asymmetric Reductive Amination (ARA) Ruthenium-catalyzed dynamic kinetic resolution of β-keto lactams. sci-hub.seUses H₂ and ammonium salts, minimizing heavy atom waste. sci-hub.seDirect formation of primary amines in one step, avoiding protection/deprotection. sci-hub.se
One-Pot Cascade Reactions Combines asymmetric reductive amination and cyclization in a single pot. acs.orgReduces reagent use by combining steps. acs.orgEliminates intermediate isolation and purification. acs.org
Staudinger [2+2] Cycloaddition Reaction of a ketene and an imine. nih.gov100% atom economy in the ideal cycloaddition. primescholars.comDirect formation of the β-lactam ring. nih.gov
Electrochemical Synthesis Intramolecular cyclization of bromoamides using electricity. d-nb.infoAvoids chemical redox reagents, using electrons instead. d-nb.infoCan be a direct cyclization method. d-nb.info

The continuous development of such innovative synthetic methodologies is crucial for the sustainable production of this compound and other valuable chiral synthons, aligning chemical manufacturing with the principles of green chemistry. nih.gov

Reactivity and Transformation Pathways of the 4r 4 Methylazetidin 2 One Ring System

Mechanistic Studies of Azetidinone Ring-Opening Reactions

The susceptibility of the β-lactam ring to undergo cleavage is a defining characteristic, driven by the release of ring strain. The mechanisms of these ring-opening reactions are diverse and can be influenced by the nature of the attacking reagent and the reaction conditions.

Nucleophilic attack on the carbonyl carbon of the β-lactam ring is a common transformation. This reaction typically proceeds through a tetrahedral intermediate. The stereochemical outcome at the C4 position—retention or inversion of configuration—is a critical aspect, particularly in the synthesis of chiral molecules.

In many instances, the nucleophilic ring-opening of β-lactams occurs with inversion of configuration at the carbon atom being attacked, following a classic SN2 mechanism. However, the stereochemistry can be influenced by the specific nucleophile, the solvent, and the substituents on the β-lactam ring. For (4R)-4-methylazetidin-2-one, a nucleophilic attack at the C4 position would lead to a ring-opened product where the stereocenter's configuration could be inverted, depending on the reaction pathway.

Studies on related β-lactam systems have shown that the nature of the N1 substituent plays a significant role in directing the stereochemical course of nucleophilic additions. For instance, certain N-protecting groups can favor the formation of either cis or trans products in reactions involving the β-lactam ring.

A representative example of nucleophilic ring-opening with different nucleophiles on a simple azetidinone is shown in the table below. While not specific to this compound, it illustrates the general reactivity.

NucleophileProductStereochemical Outcome (General Observation)
Hydroxide (OH⁻)β-amino acidGenerally proceeds with ring opening.
Alkoxide (RO⁻)β-amino esterCan proceed with inversion of configuration at the site of attack.
Amine (RNH₂)DiamideThe stereochemistry is dependent on reaction conditions.
Grignard Reagent (RMgX)β-amino ketoneAttack at the carbonyl carbon is typical.

While less common than nucleophilic attack, electrophilic activation of the β-lactam ring can also lead to its cleavage. This typically involves the interaction of an electrophile with the nitrogen or oxygen atom of the amide bond, which enhances the ring's susceptibility to subsequent reactions. For example, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles.

Another potential pathway for electrophilic ring opening involves the formation of a radical anion. Studies on azetidin-2-ones have demonstrated that UV-irradiation in the presence of an electron donor like triethylamine (B128534) can generate a radical anion that undergoes ring-splitting via N–C4 or C3–C4 bond cleavage, leading to open-chain amides rsc.org. This reactivity is distinct from the typical photochemical behavior of neutral β-lactams and offers an alternative strategy for their transformation rsc.org.

Lewis acids are frequently employed to activate the β-lactam ring towards nucleophilic attack and to promote various ring transformations. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This strategy has been widely used in the synthesis of complex molecules starting from β-lactams.

Theoretical and experimental studies on related systems have shown that Lewis acids can dramatically lower the activation energy for ring-opening reactions. For instance, the BF₃-catalyzed reaction of ketenes with imines to form β-lactams proceeds through a Lewis acid-activated intermediate. Similarly, the ring-opening of azetidinium ions, formed by the interaction of the azetidine (B1206935) nitrogen with a Lewis acid, is a well-established process.

The use of Lewis acids can also influence the regioselectivity and stereoselectivity of ring-opening reactions. In the context of this compound, a Lewis acid could potentially coordinate to the carbonyl oxygen, facilitating a regioselective attack of a nucleophile at the C2 or C4 position.

The following table summarizes the effect of various Lewis acids on a model β-lactam reaction, highlighting their role in promoting the transformation.

Lewis AcidReactionEffect
TiCl₄Aldol-type reactionPromotes reaction with enol ethers.
ZnI₂SilylationCatalyzes the addition of silyl (B83357) ketene (B1206846) acetals.
Sc(OTf)₃Friedel-Crafts reactionFacilitates acylation of aromatic compounds.
BF₃·OEt₂CycloadditionCatalyzes the [2+2] cycloaddition of imines and ketenes.

Functionalization and Derivatization at Specific Ring Positions

Beyond ring-opening reactions, the this compound ring system is a versatile scaffold for the introduction of new functional groups at specific positions, allowing for the synthesis of a diverse range of derivatives.

The C3 and C4 positions of the azetidinone ring are prime targets for functionalization. Given that the C4 position in the title compound is already substituted with a methyl group, derivatization at this center would involve substitution reactions, potentially proceeding with either retention or inversion of configuration, as discussed in the context of nucleophilic ring-opening.

The C3 position, being a methylene (B1212753) group, offers opportunities for the introduction of new substituents. Enolate chemistry is a powerful tool for the functionalization of the C3 position. Treatment of an N-protected this compound with a strong base can generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, Michael acceptors) to introduce a substituent at C3. The stereoselectivity of this process is often controlled by the nature of the N1-substituent and the reaction conditions.

For example, the use of a bulky N-substituent can direct the approach of the electrophile from the less hindered face of the enolate, leading to a high degree of stereocontrol.

The nitrogen atom of the β-lactam ring is a key handle for modifying the reactivity and properties of the molecule. The parent this compound has a hydrogen atom on the nitrogen, which can be readily substituted.

N-Acylation and N-Alkylation: The N-H bond can be easily functionalized through acylation or alkylation reactions. N-acylation, typically carried out with an acyl chloride or anhydride (B1165640) in the presence of a base, introduces an acyl group that can influence the stereochemical outcome of subsequent reactions at the C3 position. Similarly, N-alkylation can be achieved using an alkyl halide and a base.

N-Protecting Groups: In many synthetic sequences, the nitrogen atom is protected with a suitable group to modulate reactivity or to be carried through a series of transformations. Common protecting groups for β-lactams include the p-methoxyphenyl (PMP), tert-butyldimethylsilyl (TBS), and various carbamate (B1207046) groups. The choice of protecting group is crucial as it can have a profound impact on the stereoselectivity of reactions at other positions of the ring.

The following table lists some common N1-substituents and their typical influence on the reactivity of the β-lactam ring.

N1-SubstituentTypical Introduction MethodInfluence on Reactivity
H-Reactive N-H bond, allows for further functionalization.
Acetyl (Ac)Acetic anhydride, baseElectron-withdrawing, can activate the C3 protons.
p-Methoxyphenyl (PMP)p-Anisidine, cyclizationCan be removed oxidatively (e.g., with CAN).
tert-Butyldimethylsilyl (TBS)TBSCl, baseBulky group, can direct stereochemistry. Removable with fluoride.
Carbobenzyloxy (Cbz)CbzCl, baseRemovable by hydrogenolysis.

Palladium-Catalyzed Cross-Coupling Reactions on Azetidinone Scaffolds

The field of palladium-catalyzed cross-coupling reactions is vast and has revolutionized the synthesis of complex organic molecules, including those containing nitrogen heterocycles. These reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, and Sonogashira coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds.

General principles of palladium-catalyzed cross-coupling reactions suggest that the nitrogen atom of the azetidinone could potentially undergo coupling with aryl halides. The success of such a reaction would depend on factors like the choice of palladium catalyst, ligands, base, and solvent to overcome the potential for β-lactam ring cleavage under the reaction conditions. Without specific experimental data, any discussion remains speculative.

Rearrangement Reactions Involving the Azetidinone Moiety

Rearrangement reactions of β-lactams can be prompted by thermal, acidic, or basic conditions, often leading to the formation of different heterocyclic systems or ring-opened products. For instance, studies on other substituted azetidin-2-ones have shown rearrangements to form pyrrolidines, pyridones, or other expanded ring systems.

A search for rearrangement reactions specifically involving this compound did not uncover any dedicated studies. While general mechanisms for acid- or base-catalyzed rearrangements of the azetidinone ring have been proposed, their applicability and the specific products that would be formed from this compound have not been experimentally verified in the available literature. The presence of the methyl group at the C4 position would undoubtedly influence the migratory aptitude and the stability of any intermediates, but a detailed pathway cannot be constructed without empirical evidence.

Stability and Degradation Pathways of the this compound Nucleus

The stability of the β-lactam ring is a critical factor, particularly in the context of its use in antibiotics, where it is susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatic degradation by β-lactamases. The strained four-membered ring is the key to its reactivity.

While there is a wealth of information on the stability and degradation of various penicillin and cephalosporin (B10832234) antibiotics, which contain a fused β-lactam ring system, specific data for the isolated this compound nucleus is not extensively detailed. The rate and mechanism of hydrolysis would be influenced by pH, temperature, and the presence of catalysts. Enzymatic degradation is highly specific, and it is not documented whether this compound is a substrate for common β-lactamases.

Advanced Spectroscopic and Mechanistic Characterization of 4r 4 Methylazetidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and Heteronuclear NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the primary framework for the structural assignment of (4R)-4-methylazetidin-2-one. The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Similarly, the carbon-13 (¹³C) NMR spectrum indicates the number of unique carbon atoms.

Precise chemical shift values are dependent on the solvent used for analysis. Indicative ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. The numbering of the atoms for spectral assignment is as follows: the carbonyl carbon is C2, the adjacent methylene (B1212753) is C3, the methine carbon bearing the methyl group is C4, and the methyl carbon is designated as C5.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3a~2.5-2.7-
H-3b~3.0-3.2-
H-4~3.5-3.7~45-50
H-5 (CH₃)~1.2-1.4~20-25
N-H~7.0-8.0-
C-2 (C=O)-~170-175
C-3 (CH₂)-~40-45

Note: The chemical shift values are approximate and can vary based on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on C3 and the proton on C4, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C4 carbon would show a cross-peak with the H4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the carbon skeleton. For example, the methyl protons (H-5) would show a correlation to the C4 and potentially the C3 carbons, while the N-H proton could show a correlation to the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. For this compound, NOESY can provide critical information about the stereochemistry. For instance, a NOE cross-peak between the methyl protons (H-5) and one of the C3 protons would help to define the relative orientation of the methyl group on the four-membered ring.

Dynamic NMR Studies for Conformational Analysis

The four-membered azetidinone ring is not perfectly planar and can undergo ring-puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational flexibility of the ring and the energy barriers associated with these conformational changes. By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, the thermodynamics and kinetics of the ring-flipping process can be determined. Such studies are essential for understanding how the molecule might adapt its shape to interact with biological targets.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR spectroscopy provides detailed information about the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. The carbonyl group (C=O) of the β-lactam ring is a key chromophore. The sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl group in the CD spectrum can be correlated with the absolute configuration at the C4 position. For this compound, a specific Cotton effect is expected, and comparison with theoretically calculated CD spectra for the (R) and (S) enantiomers allows for unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of chiral compounds exhibit Cotton effects in the region of absorption bands. The shape and sign of the ORD curve are characteristic of the absolute configuration of the molecule. The analysis of the ORD spectrum of this compound provides a complementary method to CD for the confirmation of its absolute stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

A thorough analysis of the vibrational spectra of this compound would provide significant insights into its molecular structure and intermolecular interactions. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

For this compound, the key functional groups to be analyzed would be the β-lactam ring, the amide C=O and N-H bonds, and the methyl group C-H bonds. The characteristic vibrational frequencies for these groups would be expected in specific regions of the spectra. For instance, the C=O stretching vibration of the β-lactam ring is typically observed at a higher wavenumber (around 1730-1760 cm⁻¹) compared to a standard secondary amide due to ring strain. The N-H stretching vibration, expected around 3200-3400 cm⁻¹, would be sensitive to hydrogen bonding. In the solid state, intermolecular N-H···O=C hydrogen bonds would likely lead to a broadening and shifting of this peak to a lower frequency compared to the gas phase or a dilute solution in a non-polar solvent.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which might be weak or absent in the FT-IR spectrum. Analysis of the peak positions, intensities, and shapes in both FT-IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound (Note: As no experimental data was found, this table is a representation of the type of data that would be presented.)

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity (FT-IR) Intensity (Raman)
N-H Stretch Data not available Data not available Data not available Data not available
C-H Stretch (methyl) Data not available Data not available Data not available Data not available
C=O Stretch (β-lactam) Data not available Data not available Data not available Data not available
N-H Bend Data not available Data not available Data not available Data not available
C-N Stretch Data not available Data not available Data not available Data not available
Ring Deformation Data not available Data not available Data not available Data not available

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula of this compound and elucidating its fragmentation pathways upon ionization. The exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) would be measured with high precision, allowing for the unambiguous determination of its elemental composition (C₅H₉NO).

Electron ionization (EI) or electrospray ionization (ESI) could be employed to generate ions for mass analysis. The resulting mass spectrum would show the molecular ion peak and various fragment ions. The fragmentation pattern is a molecular fingerprint that provides structural information. For a β-lactam like this compound, characteristic fragmentation would likely involve the cleavage of the strained four-membered ring. Common fragmentation pathways for β-lactams include the cleavage of the 1,2- and 3,4-bonds or the 1,4- and 2,3-bonds of the azetidin-2-one (B1220530) ring. The loss of CO (28 Da) or the cleavage of the methyl group (15 Da) would also be expected fragmentation patterns. By analyzing the m/z values of the fragment ions, a detailed fragmentation mechanism could be proposed.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound (Note: As no experimental data was found, this table is a representation of the type of data that would be presented.)

Fragment Ion Proposed Structure Calculated m/z Observed m/z Fragmentation Pathway
[C₅H₉NO]⁺ Molecular Ion Data not available Data not available -
[C₄H₉N]⁺ Loss of CO Data not available Data not available α-cleavage
[C₄H₆NO]⁺ Loss of CH₃ Data not available Data not available Loss of methyl radical
[C₃H₅N]⁺ Ring cleavage Data not available Data not available Retro-[2+2] cycloaddition

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be calculated. A key finding would be the conformation of the four-membered β-lactam ring, which is known to be strained and not perfectly planar. The degree of puckering of the ring would be of significant interest.

Furthermore, X-ray crystallography would unequivocally establish the absolute stereochemistry at the C4 position as (R). This is typically achieved by using anomalous dispersion effects, often from the scattering of the oxygen or nitrogen atoms, or by co-crystallization with a chiral reference molecule. The crystal structure would also reveal the details of intermolecular interactions, such as the hydrogen bonding network between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which governs the crystal packing.

Interactive Data Table: Predicted X-ray Crystallographic Data for this compound (Note: As no experimental data was found, this table is a representation of the type of data that would be presented.)

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
C=O Bond Length (Å) Data not available
C-N Bond Length (Å) Data not available

Theoretical and Computational Studies on 4r 4 Methylazetidin 2 One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic properties and inherent stability of molecules like (4R)-4-methylazetidin-2-one. These methods, which include both ab initio and semi-empirical approaches, provide insights into the distribution of electrons within the molecule, influencing its reactivity and physical properties. For the β-lactam ring, a core feature of this compound, these calculations can elucidate the effects of ring strain and the electronic nature of the amide bond.

In studies of related β-lactam structures, quantum chemical calculations are employed to determine key electronic parameters. These often include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. For instance, a lower LUMO energy would suggest a higher susceptibility of the β-lactam ring to nucleophilic attack, a critical step in the mechanism of action of many β-lactam antibiotics.

Furthermore, these calculations can provide a detailed map of the electrostatic potential (ESP), highlighting regions of positive and negative charge on the molecular surface. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and solvent effects. The stability of different conformations of the methyl group at the C4 position and the puckering of the four-membered ring can also be assessed by comparing their calculated energies.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving β-lactams. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step understanding of how a reaction proceeds.

For a compound like this compound, DFT could be used to elucidate the mechanisms of various synthetic transformations. For example, in the Staudinger synthesis of β-lactams, DFT calculations have been used to analyze the cycloaddition of ketenes and imines, determining the stereochemical outcome of the reaction. Such studies can explain why a particular diastereomer is formed preferentially, a crucial aspect for a chiral molecule like the (4R) enantiomer.

Moreover, DFT is instrumental in studying the hydrolysis of the β-lactam ring, a reaction of significant biological importance. By modeling the reaction pathway, including the role of catalysts or enzymes, researchers can calculate activation energies and reaction rates. This information is vital for understanding the stability of the β-lactam and for designing more resilient or, conversely, more reactive analogues.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its properties. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time.

For the azetidin-2-one (B1220530) ring system, conformational analysis can reveal the degree of ring puckering and the preferred orientation of the methyl substituent. These structural features can influence the molecule's ability to interact with other molecules, including solvents and chiral selectors.

Molecular dynamics simulations, which use classical mechanics to simulate the movement of atoms and molecules, can provide a deeper understanding of the conformational landscape. By simulating the molecule in a solvent environment, MD can explore the different conformations accessible at a given temperature and the transitions between them. This is particularly important for understanding how the molecule behaves in solution, which is its natural state in many applications. For larger systems involving β-lactams, such as their interaction with proteins, MD simulations are essential for exploring the binding process and the conformational changes that may occur in both the ligand and the protein.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the characterization and identification of molecules. For this compound, the prediction of NMR chemical shifts and vibrational frequencies can be particularly valuable.

The prediction of ¹H and ¹³C NMR chemical shifts is often carried out using DFT methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to assign specific signals to particular atoms. This can be especially useful in distinguishing between different stereoisomers.

Similarly, the calculation of vibrational frequencies (e.g., for infrared and Raman spectroscopy) can provide a theoretical spectrum that can be compared with experimental results. The vibrational modes of the β-lactam ring, such as the characteristic carbonyl stretch, are sensitive to the local chemical environment and the conformation of the ring. Theoretical calculations can help to assign these vibrational bands and to understand how they are influenced by factors such as substitution and solvent effects.

In Silico Studies of Molecular Interactions and Chiral Recognition (excluding biological activity/efficacy)

In silico studies are computational methods used to model molecular interactions. For a chiral molecule like this compound, these studies are particularly important for understanding how it interacts with other chiral molecules, a phenomenon known as chiral recognition.

Molecular docking is a common in silico technique that predicts the preferred orientation of one molecule when bound to a second. This could be used to study the interaction of this compound with a chiral stationary phase in chromatography, for example. By modeling the interactions between the enantiomer and the chiral selector, it is possible to gain insight into the mechanism of chiral separation.

These computational approaches can also be used to investigate non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern the formation of molecular complexes. Understanding these interactions is crucial for applications such as crystal engineering and the design of new materials where the specific arrangement of molecules is critical. For instance, predicting how this compound molecules might pack in a crystal lattice can provide insights into the solid-state properties of the compound.

Applications of 4r 4 Methylazetidin 2 One As a Chiral Building Block in Organic Synthesis

Synthesis of Complex Organic Scaffolds and Natural Product Cores

The defined stereochemistry of (4R)-4-methylazetidin-2-one makes it an attractive starting material for the synthesis of intricate molecular scaffolds and the core structures of various natural products. Chiral building blocks are fundamental in total synthesis, where the goal is to construct complex, often biologically active, molecules from simpler precursors. The stereocenter in this compound can serve as the foundation upon which further stereogenic centers are built, ensuring the final product is obtained as a single enantiomer.

The synthesis of complex scaffolds, such as benzodiazepines, often relies on multicomponent reactions (MCRs) using chiral amines or aldehydes to build the core structure efficiently. nih.govresearchgate.net While direct examples using this compound as the primary chiral source for these specific scaffolds are not extensively documented in mainstream literature, the principle remains applicable. The azetidinone can be envisioned as a masked β-amino acid derivative. Through selective ring-opening, it can provide a chiral 3-aminobutanoyl fragment that can be incorporated into larger, more complex structures, including peptide mimics and macrocycles.

In natural product synthesis, chiral auxiliaries and building blocks are critical for establishing multiple stereocenters with high fidelity. For instance, the classic synthesis of cytovaricin utilized oxazolidinone auxiliaries to set the stereochemistry of nine different centers. wikipedia.org Similarly, this compound can serve as a key fragment for natural products containing a β-amino acid or a related structural motif, guiding the stereochemical outcome of the synthetic route.

Precursor for the Derivatization of Non-Azetidinone Heterocycles

The reactivity of the β-lactam ring in this compound allows it to be a versatile precursor for a variety of other heterocyclic systems. The ring strain facilitates nucleophilic attack at the carbonyl carbon, leading to ring cleavage. This strategy can be harnessed to generate linear chiral intermediates that can subsequently cyclize to form new, stable heterocyclic rings.

For example, chiral oxazolidin-2-ones, another important class of heterocycles, can be synthesized through processes that involve the rearrangement of related chiral structures. nih.gov Methodologies have been developed for the direct conversion of chiral imides into cyclic carbamates via a tandem asymmetric aldol (B89426) reaction and Curtius rearrangement, followed by intramolecular ring closure. nih.gov This highlights a general strategy where one chiral heterocycle is transformed into another.

Applying this concept, this compound can be ring-opened by a suitable nucleophile to yield a chiral γ-amino acid precursor. This intermediate, possessing defined stereochemistry, can then be used to synthesize a range of other heterocycles, such as:

Pyrrolidines: Through reductive amination or other cyclization strategies.

Piperidines: By extending the carbon chain and subsequent cyclization. For instance, diastereomerically pure N-(4-substituted-2,4-diaminobutanoyl)piperidines have been synthesized from chiral precursors to investigate enzyme inhibition. nih.gov

Triazolo-piperazines: Chiral piperazin-2-one (B30754) starting materials have been employed in the synthesis of chiral 5,6,7,8-tetrahydro- wikipedia.orgnih.govnih.govtriazolo[4,3-a]pyrazine compounds. google.com

This synthetic utility underscores the role of this compound not just as a source of chirality, but as a flexible synthon for accessing a diverse chemical space of non-azetidinone heterocyclic compounds.

Development of Enzyme Inhibitors: Focus on Molecular Design and Binding Mechanisms (e.g., β-lactamase inhibitors, tubulin polymerization inhibitors)

The azetidin-2-one (B1220530) scaffold is a well-established pharmacophore, most famously in β-lactam antibiotics. Its ability to mimic the transition state of peptide bond hydrolysis makes it an effective framework for designing enzyme inhibitors. This compound provides a chiral template for developing new, stereoselective enzyme inhibitors.

β-Lactamase Inhibitors: β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Inhibitors of these enzymes are co-administered with antibiotics to protect them from degradation. nih.govnih.gov The design of these inhibitors often involves modifying the core β-lactam structure to create compounds that bind irreversibly or with high affinity to the β-lactamase active site. nih.gov While classic inhibitors like clavulanic acid and tazobactam (B1681243) are themselves β-lactam derivatives, newer generations include non-β-lactam structures like avibactam. nih.gov The introduction of chirality, such as the methyl group in this compound, can influence binding affinity and selectivity for different classes of β-lactamases by providing specific steric and hydrophobic interactions within the enzyme's active site.

Tubulin Polymerization Inhibitors: Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov Compounds that inhibit tubulin polymerization can arrest cancer cells in mitosis, leading to apoptosis. nih.gov Combretastatin (B1194345) A-4 (CA-4) is a potent natural tubulin inhibitor that binds to the colchicine (B1669291) site. nih.gov However, its cis-isomer is much more active than the trans-isomer, and it can be prone to isomerization. To overcome this, analogues have been designed where the flexible ethylene (B1197577) bridge of CA-4 is replaced with a rigid heterocyclic scaffold, such as an azetidin-2-one ring. mdpi.com

A series of chiral azetidin-2-one analogues of CA-4 have been synthesized and shown to disrupt tubulin polymerization effectively. mdpi.com Molecular docking studies suggest these compounds interact with the colchicine-binding domain of tubulin. The chiral center on the azetidinone ring plays a crucial role in orienting the key pharmacophoric groups (e.g., the trimethoxyphenyl and the second aromatic ring) within the binding pocket to maximize interactions and inhibitory potency. The table below summarizes the activity of some azetidin-2-one based tubulin inhibitors. mdpi.com

CompoundTarget Cell LineIC₅₀ (nM)Effect
9q MCF-710-33Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis
9q MDA-MB-23123-33Potent antiproliferative activity
Combretastatin A-4 (CA-4) MCF-7 / MDA-MB-231Comparable to 9qReference tubulin polymerization inhibitor

Data sourced from a study on azetidin-2-one analogues of combretastatin A-4. mdpi.com

Chiral Templates and Auxiliaries in Asymmetric Transformations

One of the most powerful applications of chiral molecules like this compound is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

The Evans oxazolidinone auxiliaries are a prime example of this strategy, widely used for stereoselective alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgwilliams.edu The bulky substituent on the chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face, thus leading to a single diastereomer. williams.edu

This compound can function in a similar capacity. The synthetic protocol would typically involve:

Acylation: The nitrogen of the azetidinone is acylated with a prochiral carboxylic acid derivative.

Asymmetric Transformation: The resulting N-acyl azetidinone is then subjected to a reaction, such as enolate alkylation. The chiral azetidinone ring, specifically the C4-methyl group, directs the approach of the electrophile to the enolate, leading to the formation of one diastereomer preferentially.

Cleavage: The newly formed chiral acyl group is cleaved from the azetidinone auxiliary, yielding the desired enantiomerically enriched product and regenerating the auxiliary.

This approach is highly valuable because it is often predictable and yields products with high diastereomeric purity, which can be easily separated. The use of such auxiliaries is a practical and robust method for asymmetric synthesis in both academic and industrial settings. williams.edu

Applications in Advanced Materials and Polymer Chemistry (e.g., Ring-Opening Polymerization)

The field of advanced materials and polymer chemistry is increasingly focused on creating polymers with well-defined structures and properties. taylorfrancis.comnih.gov Chiral polymers, in particular, are of interest for applications in chiral separations, asymmetric catalysis, and smart materials. This compound, as a chiral cyclic monomer, is a potential candidate for creating such advanced materials.

The primary route for polymerizing cyclic amides (lactams) is through ring-opening polymerization (ROP). This process can be initiated by anionic, cationic, or hydrolytic methods. The ROP of this compound would lead to the formation of a chiral polyamide, specifically poly( (R)-3-aminobutanoate).

n this compound → [-NH-CH(CH₃)-CH₂-CO-]n

The resulting polymer would have a regularly repeating chiral unit along its backbone, which could induce the formation of stable helical secondary structures. These chiral polyamides could have unique properties, such as:

Chiral Recognition: The polymer could be used as a stationary phase in chromatography for the separation of enantiomers.

Biomaterials: Polyamides are related to peptides, and chiral, biodegradable polyamides could find applications in tissue engineering and drug delivery.

Advanced Fibers: The regular structure could lead to materials with enhanced mechanical and thermal properties.

While the ring-opening metathesis polymerization (ROMP) of other strained ring systems is well-established for creating novel polymers with regular structures, the application to simple β-lactams like this compound is an area of ongoing research interest. researchgate.netrsc.org The development of efficient catalysts for the controlled ROP of substituted β-lactams is key to unlocking their potential in materials science.

Emerging Research Directions and Future Perspectives for 4r 4 Methylazetidin 2 One

Flow Chemistry and Continuous-Flow Synthesis of Chiral Azetidinones

Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety, and the potential for automation and process control. youtube.com While specific reports on the continuous-flow synthesis of (4R)-4-methylazetidin-2-one are not yet prevalent, the application of this technology to the synthesis of related chiral heterocycles, such as aziridines, demonstrates its considerable potential. nih.gov

The synthesis of chiral β-lactams often involves sensitive intermediates and precise control of reaction parameters to achieve high stereoselectivity. Flow reactors, with their high surface-area-to-volume ratio and precise temperature control, are ideally suited to manage these demanding reactions. youtube.com For instance, the generation of highly reactive intermediates in situ can be effectively managed in a continuous flow system, minimizing decomposition and side reactions. youtube.com A prospective flow process for this compound could involve the continuous feeding of a suitable chiral precursor and a cyclizing agent into a heated or cooled reactor coil, with the residence time optimized to maximize yield and stereoselectivity.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBatch ChemistryFlow ChemistryPotential Impact on this compound Synthesis
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioPrecise control over exothermic or endothermic cyclization reactions, leading to higher yields and fewer byproducts.
Mass Transfer Dependent on stirring efficiencyEfficient mixing through static mixers or narrow channelsImproved reaction rates and consistency, ensuring uniform product quality.
Safety Large volumes of hazardous materialsSmall reaction volumes at any given timeSafer handling of potentially unstable intermediates and reagents.
Scalability Often requires process re-optimization"Scaling out" by running multiple reactors in parallelMore straightforward and predictable scale-up from laboratory to industrial production.
Automation Can be complex to automateReadily integrated with automated control systemsEnables high-throughput screening of reaction conditions and library synthesis of derivatives.

Photocatalytic and Electrocatalytic Approaches to Azetidinone Chemistry

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional synthetic methods, often enabling novel transformations under mild conditions. The application of these techniques to azetidinone chemistry is a burgeoning field with significant promise for the synthesis and functionalization of molecules like this compound.

Photocatalysis, using light to drive chemical reactions, has been explored for the asymmetric synthesis of β-lactams. For example, photochemical reactions involving a chiral-memory effect have been used to produce optically active β-lactams. nih.gov More recently, the kinetic resolution of heterocyclic lactams has been achieved through a photocatalytic cobalt-catalyzed dehydrogenation, offering a pathway to enantiomerically enriched products. acs.org This approach could potentially be adapted for the kinetic resolution of a racemic mixture of 4-methylazetidin-2-one (B3270581) to isolate the desired (4R)-enantiomer. Furthermore, visible-light-induced para-selective C-H functionalization of anilines has been demonstrated using an Iridium(III) photocatalyst, suggesting possibilities for the late-stage functionalization of azetidinones bearing aromatic substituents. nih.gov

Electrocatalysis, which uses an electric current to drive reactions, is another promising avenue. While specific applications to this compound are still in their infancy, the principles of electrosynthesis offer intriguing possibilities for selective oxidations or reductions on the azetidinone scaffold.

Innovative Catalytic Systems for Enhanced Stereoselectivity

The stereoselective synthesis of β-lactams is a central theme in organic chemistry, with ongoing efforts to develop more efficient and selective catalysts. nih.govcapes.gov.br The Staudinger ketene-imine cycloaddition and the ester enolate-imine cyclocondensation are two of the most important methods for constructing the β-lactam ring with high enantiopurity. nih.gov Recent advances have focused on the development of novel catalytic systems that can provide high levels of stereocontrol.

One innovative approach involves the use of solid-phase reagents and catalysts in a "reaction column" format for the asymmetric synthesis of β-lactams. nih.gov This method allows for easy separation of the product and catalyst, simplifying purification and enabling catalyst recycling. Another area of intense research is the use of chiral Brønsted acid catalysts, such as confined imidodiphosphorimidates (IDPis), for asymmetric reactions. acs.org These catalysts have shown great promise in a variety of transformations and could potentially be applied to the asymmetric synthesis of this compound.

Table 2: Comparison of Catalytic Strategies for Asymmetric β-Lactam Synthesis

Catalytic StrategyCatalyst TypeKey AdvantagesPotential for this compound
Chiral Lewis Acid Catalysis Metal complexes (e.g., Cu, Zn, Ti) with chiral ligandsHigh enantioselectivity, broad substrate scope.Well-established for Staudinger and enolate-imine reactions.
Organocatalysis Small organic molecules (e.g., proline derivatives, chiral amines)Metal-free, often milder reaction conditions.Growing area with potential for novel reactivity. nih.gov
Enzymatic Catalysis Lipases, penicillin acylasesHigh stereospecificity, environmentally friendly.Potential for kinetic resolution of racemic 4-methylazetidin-2-one.
Photocatalysis Transition metal complexes (e.g., Ir, Ru) or organic dyesAccess to unique reaction pathways via radical intermediates. acs.orgEmerging field with applications in C-H functionalization and resolution.
Solid-Phase Catalysis Polymer-supported or immobilized catalystsEase of separation and catalyst recycling. nih.govSuitable for flow chemistry and automated synthesis.

Advanced Methodologies for Structural Modification and Diversification

The ability to selectively modify the structure of this compound is crucial for developing new analogs with improved biological activity or other desirable properties. Late-stage functionalization (LSF), the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a particularly powerful strategy. nih.govnih.gov

Recent advances in C-H activation chemistry offer exciting possibilities for the direct functionalization of the azetidinone ring. For example, photocatalytic methods have been developed for the direct methylation of saturated heterocycles via C(sp3)-H functionalization, a technique that could potentially be applied to the methyl group at the C4 position of this compound or to other positions on the ring. nih.gov The regioselective late-stage functionalization of complex molecules has also been demonstrated through iodination followed by atom insertion, providing a versatile toolkit for structural diversification. rsc.org

Furthermore, novel methods for the synthesis of 4-substituted azetidin-2-ones, such as the Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones, provide access to a range of functionalized β-lactams. researchgate.net These methods could be adapted to introduce diverse substituents at the C4 position of the azetidinone ring, starting from a suitable precursor.

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis, offering powerful tools for reaction prediction, optimization, and discovery. scispace.comyoutube.com The integration of these technologies into the synthesis and development of this compound holds immense potential.

ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and stereoselectivity. nd.edunih.govresearchgate.net This predictive power can be used to guide the design of new synthetic routes to this compound, saving time and resources by avoiding unpromising experiments. For example, ML algorithms can be used to predict the optimal catalyst and reaction conditions for achieving high stereoselectivity in the synthesis of this chiral molecule. researchgate.net

Table 3: Potential Applications of AI and Machine Learning in the Chemistry of this compound

Application AreaAI/ML ToolPotential Benefit
Retrosynthesis Planning Retrosynthesis prediction algorithmsDiscovery of novel and more efficient synthetic routes. nih.gov
Reaction Optimization Yield and stereoselectivity prediction modelsRapid identification of optimal reaction conditions. nd.eduresearchgate.net
Catalyst Design Models that correlate catalyst structure with activityIn silico design of more effective and selective catalysts.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPrediction of the biological activity of novel derivatives.
Automated Synthesis Integration with robotic platformsHigh-throughput synthesis and screening of compound libraries.

Q & A

Q. Table 1: Computational Tools for Mechanistic Analysis

ToolApplicationReference ID
Gaussian 16Transition state optimization
GROMACSSolvent interaction dynamics
AutoDock VinaLigand-protein docking (bioactivity)

Basic: Which analytical techniques are critical for confirming the identity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1^1H/13^13C chemical shifts to verify stereochemistry and substituent positions .
    • X-ray Crystallography : Resolve absolute configuration for novel derivatives .
  • Purity Assessment :
    • HPLC : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess .
    • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Address discrepancies through:

  • Systematic SAR Studies : Synthesize derivatives with controlled substituent variations (e.g., alkyl/aryl groups) and test bioactivity under standardized assays .
  • Meta-Analysis : Aggregate literature data using Reaxys/SciFinder to identify trends in structural motifs vs. activity .
  • Target Validation : Use CRISPR knockouts or isotopic labeling to confirm compound-target binding specificity .

Basic: What are the optimal storage conditions to maintain this compound stability?

Methodological Answer:

  • Environmental Controls : Store at -20°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Stability-Indicating Assays : Periodically test samples via HPLC to detect degradation products .
  • Container Selection : Use amber glass vials to minimize light-induced degradation .

Advanced: What experimental designs validate the stereochemical integrity of this compound during synthetic modifications?

Methodological Answer:

  • Stereochemical Probes : Incorporate isotopic labels (e.g., 2^{2}H/13^{13}C) at chiral centers to track retention/inversion during reactions .
  • Kinetic Resolution : Monitor enantiomer ratios over time using chiral HPLC to detect racemization .
  • Circular Dichroism (CD) : Correlate spectral changes with conformational shifts in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.